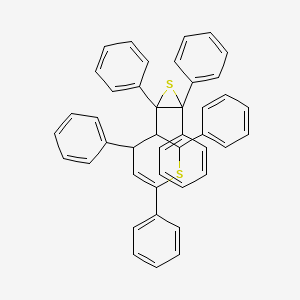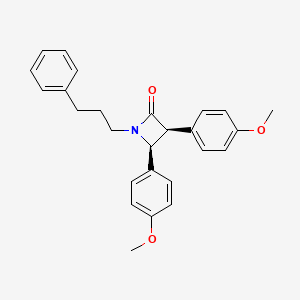
(3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of two methoxyphenyl groups and a phenylpropyl group attached to the azetidinone ring. The stereochemistry of the compound is specified by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the azetidinone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-methoxybenzaldehyde, phenylpropylamine, and a suitable azetidinone precursor.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with phenylpropylamine to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under acidic or basic conditions to form the azetidinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
化学反応の分析
Types of Reactions
(3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to an amine or alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
(3S,4S)-3,4-Bis(4-methoxyphenyl)azetidin-2-one: Lacks the phenylpropyl group.
(3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(2-phenylethyl)azetidin-2-one: Has a shorter ethyl chain instead of the propyl chain.
Uniqueness
(3S,4S)-3,4-Bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one is unique due to its specific stereochemistry and the presence of both methoxyphenyl and phenylpropyl groups. These structural features may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
923570-34-7 |
|---|---|
分子式 |
C26H27NO3 |
分子量 |
401.5 g/mol |
IUPAC名 |
(3S,4S)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one |
InChI |
InChI=1S/C26H27NO3/c1-29-22-14-10-20(11-15-22)24-25(21-12-16-23(30-2)17-13-21)27(26(24)28)18-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-17,24-25H,6,9,18H2,1-2H3/t24-,25+/m0/s1 |
InChIキー |
WBJZHMYKRNZZJZ-LOSJGSFVSA-N |
異性体SMILES |
COC1=CC=C(C=C1)[C@H]2[C@H](N(C2=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)OC |
正規SMILES |
COC1=CC=C(C=C1)C2C(N(C2=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




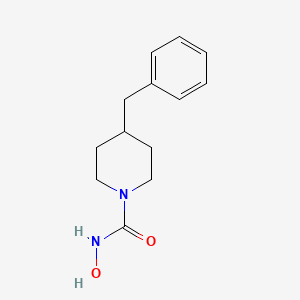
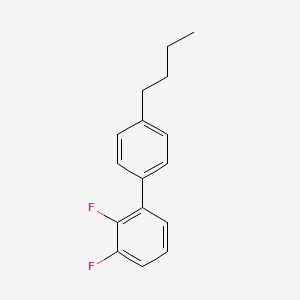
![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)
![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)
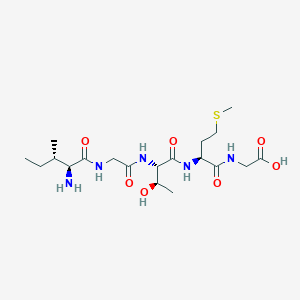
![(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14181581.png)
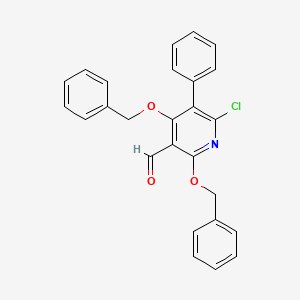
![Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B14181589.png)
![9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole](/img/structure/B14181592.png)
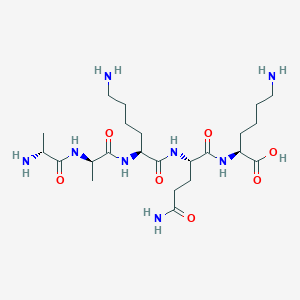
![{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14181596.png)
